4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate
Description
4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate (CAS 351003-67-3) is a fluorinated aromatic isothiocyanate with the molecular formula C₉H₆F₃NS and a molecular weight of 217.21 g/mol . It belongs to the Organic Building Blocks family and is commonly utilized in synthetic chemistry for the preparation of thiourea derivatives, pharmaceuticals, and agrochemical intermediates. The compound’s structure features a trifluoromethyl (-CF₃) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzene ring, conferring unique electronic and steric properties that influence its reactivity and applications.
Properties
IUPAC Name |
4-isothiocyanato-1-methyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c1-6-2-3-7(13-5-14)4-8(6)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHJLSOAWHGDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399054 | |
| Record name | 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-67-3 | |
| Record name | 4-Isothiocyanato-1-methyl-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate | |
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Preparation Methods
General Synthetic Strategy
The preparation of 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate typically involves a multi-step synthesis starting from commercially available or easily synthesized precursors such as 2-trifluoromethyl toluene or related intermediates. The key synthetic steps include:
- Nitration of 2-trifluoromethyl toluene to introduce a nitro group.
- Reduction of the nitro group to form 4-methyl-3-(trifluoromethyl)phenylamine.
- Conversion of the aromatic amine to the corresponding isothiocyanate.
Detailed Preparation Methodology
Synthesis of 4-Methyl-3-(trifluoromethyl)phenylamine (Key Intermediate)
A patented industrially viable method outlines the preparation of 4-methyl-3-(trifluoromethyl)phenylamine as follows:
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Nitration of 2-trifluoromethyl toluene | React 2-trifluoromethyl toluene with nitric acid (65%) and sulfuric acid (98%) at 0–10 °C for 1–2 hours, followed by stirring at 0–60 °C for 1–4 hours | ~97% | Solvent: dichloromethane; product: 4-nitro-2-trifluoromethyl toluene (light yellow oil) |
| 2 | Reduction of 4-nitro-2-trifluoromethyl toluene | Use iron powder and concentrated hydrochloric acid in water at 70–100 °C for 0.5–1 hour | ~61% isolated yield | Product: 4-methyl-3-(trifluoromethyl)phenylamine with >98% purity by HPLC |
This two-step process is noted for its simplicity, scalability, and high yield, making it suitable for industrial production.
Industrial and Laboratory Synthesis Considerations
- Reaction Conditions: Low temperatures (0–10 °C) during nitration prevent overreaction and side products.
- Solvents: Dichloromethane and related chlorinated solvents are preferred for extraction and reaction media.
- Purification: Vacuum distillation and recrystallization are used to purify intermediates and final products.
- Yield Optimization: Monitoring by TLC or GC ensures reaction completion and minimizes impurities.
Related Synthetic Routes and Derivatives
A related compound, methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate, is synthesized via nucleophilic substitution of 4-(trifluoromethyl)phenyl isothiocyanate with methyl 3-bromopropanoate in the presence of a base like triethylamine. This highlights the versatility of 4-(trifluoromethyl)phenyl isothiocyanate as a building block in organic synthesis.
Summary Table of Preparation Methods
| Stage | Starting Material | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| Nitration | 2-Trifluoromethyl toluene | HNO3 (65%), H2SO4 (98%), 0–10 °C, 1–4 h | 4-Nitro-2-trifluoromethyl toluene | ~97% | Chlorinated solvent extraction |
| Reduction | 4-Nitro-2-trifluoromethyl toluene | Fe powder, HCl (36%), 70–100 °C, 0.5–1 h | 4-Methyl-3-(trifluoromethyl)phenylamine | ~61% | High purity by HPLC |
| Isothiocyanate formation | 4-Methyl-3-(trifluoromethyl)phenylamine | Thiophosgene or TCDI, mild conditions | This compound | Variable | Standard aromatic amine to isothiocyanate conversion |
Research Findings and Applications
Although direct synthetic details of this compound are limited in literature, related compounds such as 4-(trifluoromethyl)phenyl isothiocyanate have been studied as bifunctional additives in lithium-ion battery cathodes, demonstrating the importance of the isothiocyanate functional group in advanced materials. This underscores the significance of efficient preparation methods for these compounds.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The isothiocyanate group reacts with nucleophiles to form thiourea derivatives:
Reaction with Amines
Primary and secondary amines undergo nucleophilic addition to form substituted thioureas. For example:
-
Example : Reaction with 4-(2-(5-(trifluoromethyl)-1H-imidazol-2-yl)pyridin-4-yloxy)-N¹-methylbenzene-1,2-diamine in acetonitrile yields a benzimidazole-thiourea derivative (61% yield) .
-
Conditions : Room temperature, 20-minute stirring followed by heating at 50°C for 5 hours.
| Nucleophile | Product | Yield | Reference |
|---|---|---|---|
| Aromatic amine | Thiourea-linked benzimidazole | 61% | |
| Aliphatic amine | Aliphatic thiourea | 80–96% |
Cyclization Reactions
The compound participates in cyclization to form heterocyclic systems:
Thiophene Derivatives
Reaction with thiophene under Friedel-Crafts conditions forms thioamide-containing heterocycles:
-
Example : Reaction with 2,5-dimethylthiophene produces thioamide derivatives in 90% yield .
-
Conditions : Catalyzed by triflic acid (TfOH) in dichloroethane (DCE) at room temperature.
| Substrate | Product | Yield |
|---|---|---|
| Thiophene | Thiophene-thioamide | 81–90% |
Oxidation and Reduction
The isothiocyanate group undergoes redox transformations:
Oxidation
Controlled oxidation converts the -NCS group to sulfoxides or sulfones:
-
Reagents : Hydrogen peroxide or m-chloroperbenzoic acid.
-
Applications : Useful for modifying biological activity or solubility.
Reduction
Reduction of the isothiocyanate group yields thiols or amines:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Electrophilic Aromatic Substitution
The trifluoromethyl group directs electrophilic substitution to specific positions:
Nitration and Halogenation
-
Nitration : Occurs at the para position relative to the -CF₃ group.
-
Bromination : Yields mono-substituted products due to the electron-withdrawing effect of -CF₃ .
Biological Activity Relevance
While not a direct chemical reaction, the compound’s reactivity underpins its bioactivity:
-
Antimicrobial Activity : Derivatives show MIC values of 30–50 µg/mL against S. aureus and E. coli .
-
Enzyme Inhibition : Covalent binding to cysteine residues in proteins modulates enzymatic activity.
Comparative Reactivity
The 4-methyl-3-(trifluoromethyl) substitution pattern enhances electrophilicity compared to analogues:
| Compound | Substituents | Reactivity Notes |
|---|---|---|
| 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate | -CF₃ (C3), -CH₃ (C4) | Higher electrophilicity due to -CF₃ |
| Phenyl isothiocyanate | No substituents | Lower stability and reactivity |
Scientific Research Applications
Organic Synthesis
4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of thiourea derivatives and other sulfur-containing compounds through nucleophilic substitution reactions with amines . The trifluoromethyl group enhances the electrophilic character of the compound, making it a valuable reagent for introducing functional groups into organic molecules.
Biochemical Studies
The compound's isothiocyanate group exhibits high reactivity towards nucleophiles, which allows it to form covalent bonds with amino acids in proteins. This property is exploited in enzyme inhibition studies and protein labeling, facilitating research into enzyme mechanisms and protein interactions . For instance, studies have demonstrated that it can selectively modify cysteine residues in proteins, providing insights into their functional roles .
Medicinal Chemistry
Research is ongoing to explore the potential of this compound as a pharmacophore in drug design. Its derivatives have been investigated for anti-cancer properties and their ability to inhibit specific enzymes involved in disease pathways . The compound's unique structure can be tailored to enhance bioactivity against various targets, making it a candidate for developing new therapeutic agents.
Enzyme Inhibition
A study investigated the use of this compound in inhibiting the enzyme carbonic anhydrase. The compound was found to effectively reduce enzyme activity through covalent modification of critical residues, providing a model for designing selective inhibitors for therapeutic purposes .
Anticancer Activity
In another study, derivatives of this isothiocyanate were tested against cancer cell lines. Results indicated that certain modifications of the compound enhanced its cytotoxicity against breast cancer cells, suggesting that the trifluoromethyl group plays a crucial role in mediating biological activity .
Agrochemicals
The unique chemical properties of this compound make it suitable for developing agrochemicals. Its ability to interact with biological targets can be leveraged to create herbicides or pesticides that act through biochemical pathways specific to target organisms .
Material Science
In materials science, this compound can be utilized in the synthesis of polymers and other materials where its functional groups can impart desirable properties such as increased stability or reactivity under specific conditions .
Mechanism of Action
The mechanism by which 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate exerts its effects involves its interaction with molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in various applications.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethyl group in this compound increases electron-withdrawing effects compared to 4-Fluorophenyl isothiocyanate, enhancing electrophilicity at the isothiocyanate (-NCS) group . The absence of a hydroxyl group in the main compound (vs.
Thermal Stability :
Reactivity with Amines
- This compound reacts with primary amines to form stable thioureas, with the -CF₃ group stabilizing the resulting adducts via inductive effects. This contrasts with 4-Fluorophenyl isothiocyanate, which forms less stable thioureas due to weaker electron withdrawal .
- (4-Hydroxy-3-methylphenyl) thiocyanate demonstrates dual reactivity (thiocyanate and hydroxyl groups), enabling applications in polymer crosslinking, unlike the main compound .
Pharmaceutical Utility
- The trifluoromethyl group in the main compound enhances metabolic stability in drug candidates, a property shared with 4-(Trifluoromethyl)phenyl isothiocyanate but absent in non-fluorinated analogs .
Biological Activity
4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate (CAS 351003-67-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an isothiocyanate functional group, which is known for its reactivity and biological significance. The molecular formula of this compound is , indicating the presence of trifluoromethyl groups that enhance its lipophilicity and potentially its biological activity .
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its antimicrobial, anticancer, and enzyme-inhibitory properties.
Antimicrobial Activity
Research indicates that compounds containing isothiocyanate groups exhibit significant antimicrobial effects. A study demonstrated that this compound showed potent inhibition against several bacterial strains. This suggests a potential application in developing new antimicrobial agents .
Anticancer Activity
Isothiocyanates are recognized for their anticancer properties, with several studies reporting their ability to induce apoptosis in cancer cells. Specifically, this compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and induction of oxidative stress .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, potentially disrupting metabolic pathways critical for cancer cell survival .
- Reactive Oxygen Species (ROS) Generation : It induces ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells .
- Gene Expression Modulation : Research indicates that this compound can alter the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer effects .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a notable study, this compound was tested on human breast cancer cells (MCF-7). The results indicated a significant decrease in cell viability at concentrations as low as 10 µM after 24 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and increased levels of p53 protein .
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate?
The synthesis of aryl isothiocyanates typically involves two primary pathways:
- Thiourea Intermediate Method : Reacting the corresponding amine (e.g., 4-methyl-3-(trifluoromethyl)aniline) with thiophosgene or carbon disulfide under basic conditions to form a thiourea intermediate, followed by decomposition using acids or oxidizing agents like hydrogen peroxide .
- Dithiocarbamate Route : Treating the amine with carbon disulfide and a base (e.g., KOH) to generate a dithiocarbamate salt, which is then reacted with a halogenating agent (e.g., methyl iodide) to yield the isothiocyanate .
Key considerations: Use anhydrous solvents (e.g., DMF) and inert atmospheres to avoid hydrolysis.
Q. How can the purity and structural integrity of this compound be verified?
- Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) is standard, with purity thresholds >98% (as seen in related isothiocyanates) .
- Structural Confirmation :
Advanced Research Questions
Q. What is the reactivity of this compound with hydrazonoyl halides, and how can reaction conditions be optimized?
In a dimethylformamide (DMF)/KOH system, aryl isothiocyanates react with hydrazonoyl halides to form thiazole or oxadiazole derivatives. For example:
- Procedure : Mix equimolar amounts of the isothiocyanate and hydrazonoyl halide in DMF with catalytic KOH (10 mol%) at 60–80°C for 6–12 hours. Monitor progress via TLC .
- Mechanistic Insight : The reaction proceeds via nucleophilic attack by the hydrazonoyl nitrogen on the electrophilic isothiocyanate carbon, followed by cyclization .
Q. How does the trifluoromethyl group influence regioselectivity in nucleophilic addition reactions?
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the isothiocyanate carbon, directing nucleophiles (e.g., amines, alcohols) to attack this site. Comparative studies with non-fluorinated analogs (e.g., 4-methylphenyl isothiocyanate) show faster reaction kinetics and higher yields in fluorinated systems due to increased electrophilicity .
Q. What are the stability considerations for long-term storage?
Q. How can this compound be applied in surface modification or bioconjugation?
- Amino Group Derivatization : React with surface-bound amines (e.g., on silica or polymers) to introduce trifluoromethylphenyl tags for XPS/NEXAFS analysis, enabling quantification of accessible amino groups .
- Protocol : Incubate the compound (1 mM in THF) with the substrate at 25°C for 24 hours, followed by thorough washing to remove unreacted reagent .
Q. What analytical challenges arise when distinguishing between isothiocyanate and isocyanate derivatives?
- Spectroscopic Differentiation :
Methodological Troubleshooting
Q. How to resolve low yields in thiourea intermediate synthesis?
Q. How to address contradictory purity results between GC and HPLC?
- GC-HPLC Discrepancies : May arise from non-volatile impurities (e.g., salts) undetected by GC. Cross-validate with elemental analysis (C/H/N/S) and NMR integration .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
